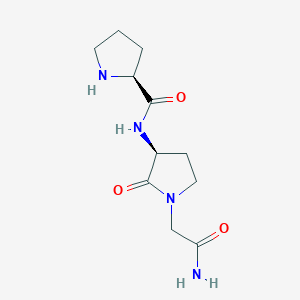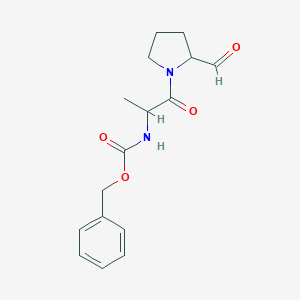
N-Benzyloxycarbonylalanylprolinal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyloxycarbonylalanylprolinal, also known as Z-AP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a protease inhibitor that has shown promising results in inhibiting the activity of enzymes responsible for the progression of diseases such as cancer and HIV.
Mécanisme D'action
N-Benzyloxycarbonylalanylprolinal inhibits the activity of proteases by binding to the active site of the enzyme and blocking its activity. The compound has been shown to be selective for certain proteases, which makes it a promising candidate for the development of targeted therapies.
Effets Biochimiques Et Physiologiques
N-Benzyloxycarbonylalanylprolinal has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit HIV replication, and reduce inflammation. Additionally, the compound has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-Benzyloxycarbonylalanylprolinal has several advantages for lab experiments. The compound is relatively easy to synthesize, has a high purity, and is stable under various conditions. Additionally, the compound has been shown to be selective for certain proteases, which makes it a promising candidate for targeted therapies. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of N-Benzyloxycarbonylalanylprolinal. One potential direction is the development of targeted therapies for diseases such as cancer and HIV. Additionally, the compound could be used as a tool for studying the role of proteases in various biological processes. Further research is also needed to investigate the potential neuroprotective effects of the compound and its potential applications in the treatment of neurodegenerative diseases.
In conclusion, N-Benzyloxycarbonylalanylprolinal is a promising compound that has shown potential applications in various fields of scientific research. The compound has been shown to inhibit the activity of proteases, which makes it a promising candidate for the development of targeted therapies. Further research is needed to fully understand the potential applications of this compound and its mechanisms of action.
Méthodes De Synthèse
The synthesis of N-Benzyloxycarbonylalanylprolinal involves the reaction of an aldehyde with an amine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-Benzyloxycarbonylalanylprolinal has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit the activity of proteases, which are enzymes that play a crucial role in disease progression. Proteases are involved in various biological processes such as cell signaling, apoptosis, and inflammation. Dysregulation of protease activity has been linked to various diseases such as cancer, HIV, and Alzheimer's disease.
Propriétés
Numéro CAS |
108708-27-6 |
|---|---|
Nom du produit |
N-Benzyloxycarbonylalanylprolinal |
Formule moléculaire |
C16H19N2O4- |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
benzyl N-[1-(2-formylpyrrolidin-1-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-12(15(20)18-9-5-8-14(18)10-19)17-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,10,12,14H,5,8-9,11H2,1H3,(H,17,21) |
Clé InChI |
FROFXOQSJFDKGW-UHFFFAOYSA-M |
SMILES |
CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
Synonymes |
N-benzyloxycarbonyl-alanylprolinal N-benzyloxycarbonylalanylprolinal Z-Ala-prolinal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



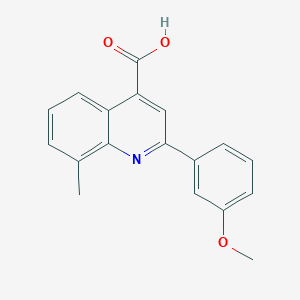
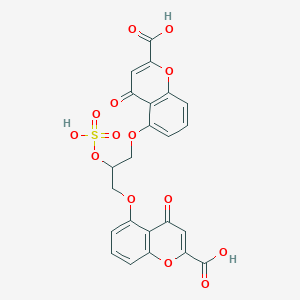
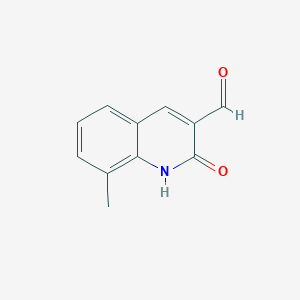
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
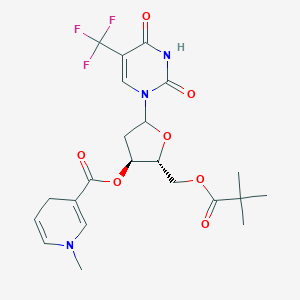
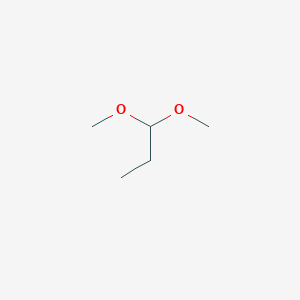
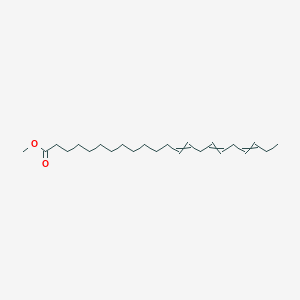
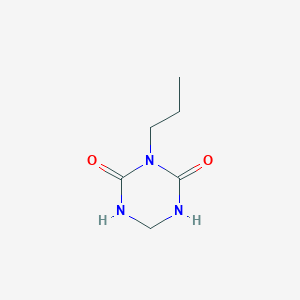
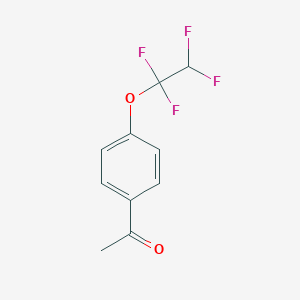
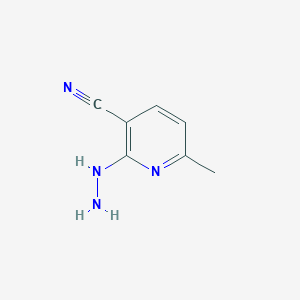
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
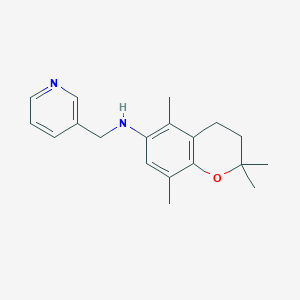
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
